4,5-dimethoxy-2,3-dihydro-1H-inden-2-amine hydrochloride
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Overview
Description
4,5-Dimethoxy-2,3-dihydro-1H-inden-2-amine hydrochloride: is a chemical compound with the molecular formula C11H16ClNO2. It is a derivative of indan, featuring methoxy groups at the 4 and 5 positions and an amine group at the 2 position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-dimethoxy-2,3-dihydro-1H-inden-2-amine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 4,5-dimethoxy-2,3-dihydro-1H-inden-2-one.
Reduction: The ketone group in 4,5-dimethoxy-2,3-dihydro-1H-inden-2-one is reduced to an alcohol using a reducing agent such as sodium borohydride.
Amination: The alcohol is then converted to the corresponding amine through a reductive amination process using an amine source and a reducing agent like sodium cyanoborohydride.
Hydrochloride Formation: Finally, the amine is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common industrial practices include the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically converting the amine group to a nitro group or other oxidized forms.
Reduction: Reduction reactions can further reduce the compound to simpler amines or alcohols.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.
Major Products:
Oxidation: Products include nitro derivatives or other oxidized forms.
Reduction: Products include simpler amines or alcohols.
Substitution: Products vary depending on the nucleophile used, resulting in different substituted derivatives.
Scientific Research Applications
Chemistry:
Synthetic Intermediate: The compound is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology:
Biological Studies: It is used in studies to understand the biological activity of indan derivatives and their potential therapeutic effects.
Medicine:
Drug Development: The compound is explored for its potential use in developing drugs for neurological disorders due to its structural similarity to known bioactive molecules.
Industry:
Mechanism of Action
The mechanism of action of 4,5-dimethoxy-2,3-dihydro-1H-inden-2-amine hydrochloride involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system in which it is used .
Comparison with Similar Compounds
- 4,5-Dimethoxy-2,3-dihydro-1H-inden-1-amine hydrochloride
- 5,6-Dimethoxy-2,3-dihydro-1H-inden-1-one
- Donepezil hydrochloride
Comparison:
- Structural Differences: While similar in structure, these compounds differ in the position and type of functional groups, which can significantly affect their chemical and biological properties.
- Unique Properties: 4,5-Dimethoxy-2,3-dihydro-1H-inden-2-amine hydrochloride is unique due to its specific substitution pattern, which imparts distinct reactivity and potential biological activity compared to its analogs .
Properties
Molecular Formula |
C11H16ClNO2 |
---|---|
Molecular Weight |
229.70 g/mol |
IUPAC Name |
4,5-dimethoxy-2,3-dihydro-1H-inden-2-amine;hydrochloride |
InChI |
InChI=1S/C11H15NO2.ClH/c1-13-10-4-3-7-5-8(12)6-9(7)11(10)14-2;/h3-4,8H,5-6,12H2,1-2H3;1H |
InChI Key |
YRJOTRQHIJCAQE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(CC(C2)N)C=C1)OC.Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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